molecular formula C24H34O5Si B15383799 (1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol

(1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol

Cat. No.: B15383799
M. Wt: 430.6 g/mol
InChI Key: BZXXFGFXPPQZBP-OPHUTGBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexane derivative featuring three hydroxyl groups, a methoxy substituent at position 6, and a tert-butyldiphenylsilyl (TBDPS)-protected hydroxymethyl group at position 2. The TBDPS group is a bulky silyl ether commonly employed to protect hydroxyl groups during organic synthesis due to its stability under acidic and basic conditions . The stereochemistry (1R,2S,3R,4R,6R) suggests a rigid spatial arrangement, which may influence its reactivity and intermolecular interactions.

Properties

Molecular Formula

C24H34O5Si

Molecular Weight

430.6 g/mol

IUPAC Name

(1R,2S,3R,4R,6R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxycyclohexane-1,2,3-triol

InChI

InChI=1S/C24H34O5Si/c1-24(2,3)30(18-11-7-5-8-12-18,19-13-9-6-10-14-19)29-16-17-15-20(28-4)22(26)23(27)21(17)25/h5-14,17,20-23,25-27H,15-16H2,1-4H3/t17-,20-,21-,22+,23+/m1/s1

InChI Key

BZXXFGFXPPQZBP-OPHUTGBKSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@H]([C@@H]([C@H]([C@@H]3O)O)O)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(C(C(C3O)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound is compared with structurally related molecules from the literature (Table 1).

Table 1. Structural Comparison

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Key References
Target Compound Cyclohexane 1,2,3-Triol, TBDPS-OCH2, 6-OCH3 536.7 (calc.)
Compound 4 () Tetrahydro-2H-pyran TBDPS-OCH2, phenethoxy, 3,4,5-triol 644.8 (calc.)
Compound 9 () Furanose tert-Butyldimethylsilyl (TBDMS)-O, phosphino, thioether 957.2 (calc.)
Compound 16 () Decanoate ester TBDPS-OCH2CH2, formyl, isopropylidene 763.9 (calc.)
4b/5b () Hept-4-en-3-ol TBDMS-O, p-tolylsulfinyl 466.7 (calc.)

Key Observations :

  • Core ring systems vary significantly: cyclohexane (target) vs. pyran () or furanose (), influencing solubility and conformational flexibility.
  • The methoxy group at position 6 in the target compound is absent in analogues like 4b/5b (), which instead feature sulfinyl groups for chirality control .

Key Observations :

  • The high yield (91%) of Compound 4 () highlights efficient deprotection strategies using K2CO3 in polar solvents .
  • The target compound’s discontinuation () may reflect challenges in scaling up its synthesis compared to analogues like Compound 3.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Boiling Point (predicted)576.5°C at 760 mmHg
LogP (octanol-water)3.2 (Calc. via XLogP3)
Hydrogen Bond Donors/Acceptors3 donors, 5 acceptors

Q. Table 2. Comparison of Silyl Protecting Groups

GroupStability (Acid)Deprotection MethodSteric Demand
TBDPSHighTBAF in THFHigh
TBSModerateHF-pyridineModerate
TESLowAcetic acid/waterLow
Adapted from synthesis protocols in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.